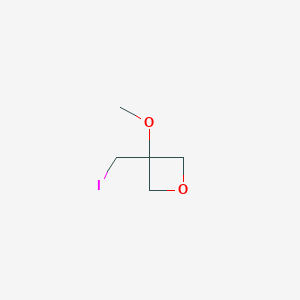

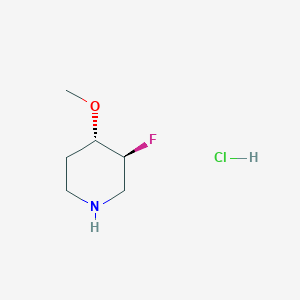

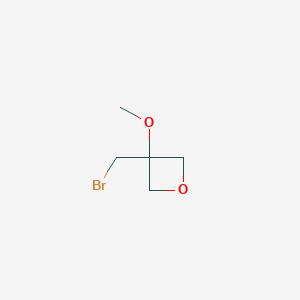

![molecular formula C12H20F2N2O2 B6300589 t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 2167470-91-7](/img/structure/B6300589.png)

t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

T-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate is a chemical compound with the CAS Number: 2167470-91-7 . It has a molecular weight of 262.3 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3,3-difluorooctahydro-5H-pyrrolo [3,2-c]pyridine-5-carboxylate . The InChI code is 1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 317.6±42.0 °C . Its density is predicted to be 1.19±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 8.66±0.40 .Scientific Research Applications

Synthesis and Functionalization

Oxidative Transformations for Synthetic Applications

Research highlights the oxidative transformation of pyrrole-2-carboxylates, such as t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, using o-chloranil to afford functionalized pyrrolinone derivatives. These methodologies serve as a cornerstone for synthesizing complex linear tetrapyrrole chromophores, with implications for understanding and replicating the structural and functional dynamics of phytochromes and related bilin chromophores (Sakata et al., 2010).

Cycloaddition Reactions for Pyrrole Synthesis

The synthesis of 3,4-Difluoro-1-t-butyl-pyrrole through cycloaddition of carbomethoxy-aziridine with chlorotrifluoroethylene demonstrates the compound's role in facilitating the construction of fluorinated pyrrole derivatives. This method highlights the compound's utility in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry and material science (Leroy et al., 1984).

Chiral Chromophore Synthesis

The synthesis of chiral pyrrolopyridinone derivatives, such as "(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate," showcases the intricate interplay of stereochemistry and functional group manipulation. Such studies illuminate the path toward synthesizing complex chiral molecules, which have significant implications in drug discovery and development (Zhu et al., 2009).

Material Science and Chemical Analysis

Functionalized Polymers

The compound's structural motif is foundational in the development of highly luminescent polymers containing pyrrolopyrrole dione chromophores. These materials are of interest for their potential applications in optoelectronics and photonics, where their unique luminescence properties can be exploited (Zhang & Tieke, 2008).

Surface Functional Group Analysis

In the realm of material science, derivatives of this compound have been utilized in vapor-phase chemical derivatization techniques for identifying carboxylic acid and carbonyl functional groups on surfaces. This application is crucial for understanding the chemical functionality of materials and their interactions with their environment, with implications for surface chemistry and material modification (Popat et al., 1995).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNFFNXDUWBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

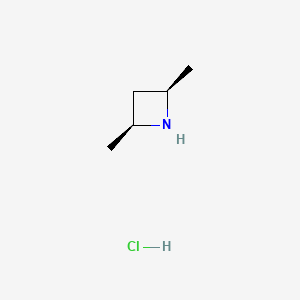

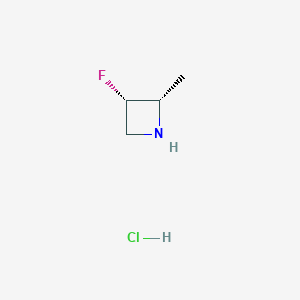

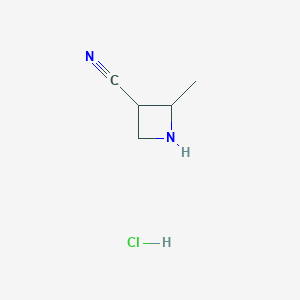

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

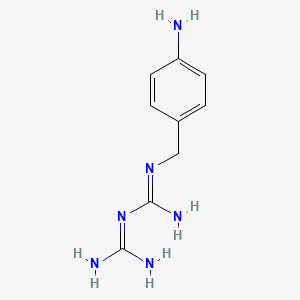

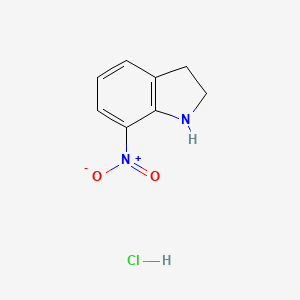

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)

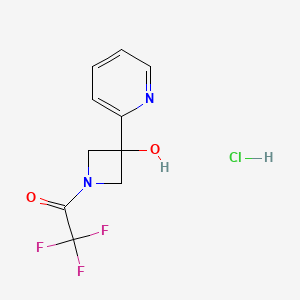

![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)